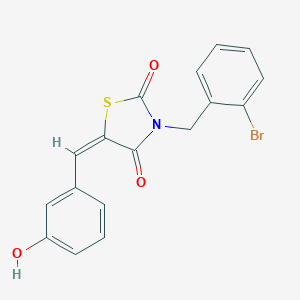
5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione, also known as IPIBD or MCI-186, is a chemical compound with potential therapeutic properties. It belongs to the class of imidazolidinedione derivatives and has been extensively studied for its ability to scavenge free radicals and protect against oxidative stress.
作用機序
The mechanism of action of 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione is not fully understood, but it is believed to be primarily due to its ability to scavenge free radicals and protect against oxidative stress. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to inflammation and cell death. 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been found to inhibit the activation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta.
Biochemical and Physiological Effects:
In addition to its neuroprotective and anti-inflammatory effects, 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been found to have other biochemical and physiological effects. It has been shown to improve mitochondrial function, increase ATP production, and enhance glucose uptake in neurons. 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has also been found to increase the expression of brain-derived neurotrophic factor, a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly target the central nervous system. Additionally, 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been found to have low toxicity and few side effects in animal studies. However, one limitation of using 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research on 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of acute injuries to the central nervous system, such as stroke and traumatic brain injury. Additionally, further studies are needed to elucidate the mechanism of action of 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione and to optimize its synthesis and formulation for clinical use.
合成法
The synthesis of 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione involves the condensation of 4-isopropoxybenzaldehyde and 4-methylbenzylamine in the presence of acetic acid and acetic anhydride. The resulting product is then cyclized with phosgene to form the imidazolidinedione ring. The overall yield of this synthesis method is approximately 20%.
科学的研究の応用
5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been extensively studied for its potential therapeutic properties in various disease conditions. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. Additionally, 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been found to have anti-inflammatory and anti-apoptotic effects in various cell types. These properties make 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as acute injuries to the central nervous system.
特性
製品名 |
5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione |
|---|---|
分子式 |
C21H22N2O3 |
分子量 |
350.4 g/mol |
IUPAC名 |
(5E)-3-[(4-methylphenyl)methyl]-5-[(4-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)26-18-10-8-16(9-11-18)12-19-20(24)23(21(25)22-19)13-17-6-4-15(3)5-7-17/h4-12,14H,13H2,1-3H3,(H,22,25)/b19-12+ |
InChIキー |
WPQPUZVKAGLMDH-XDHOZWIPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OC(C)C)/NC2=O |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(C)C)NC2=O |
正規SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(C)C)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305778.png)
![N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305781.png)

![Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305787.png)
![Ethyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305789.png)
![Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305791.png)
![Isopropyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305792.png)
![3-(2-Chlorobenzyl)-5-[(6-methyl-2-pyridinyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305794.png)

![2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305796.png)
![2-Chloro-5-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305798.png)

![N-(3-chlorophenyl)-2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305802.png)
![2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-(4-methylphenyl)acrylamide](/img/structure/B305805.png)